molecular formula C22H16N2O B5628038 N,2-diphenylquinoline-4-carboxamide

N,2-diphenylquinoline-4-carboxamide

Cat. No.: B5628038
M. Wt: 324.4 g/mol
InChI Key: LLMJQNQPWAGSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-diphenylquinoline-4-carboxamide is a quinoline derivative known for its diverse chemotherapeutic activities.

Future Directions

The future directions for “N,2-diphenyl-4-quinolinecarboxamide” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the therapeutic potential of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

N,2-diphenylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include ammonium acetate, acetic acid, and various catalysts . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various substituted quinoline derivatives, which have been studied for their potential therapeutic applications .

Properties

IUPAC Name

N,2-diphenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMJQNQPWAGSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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